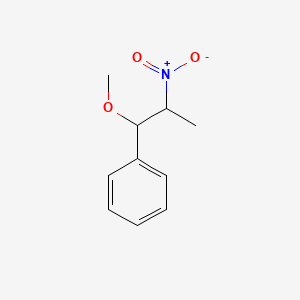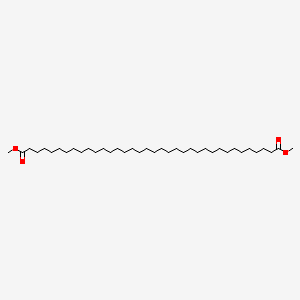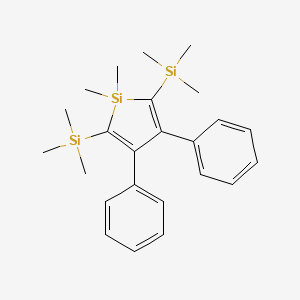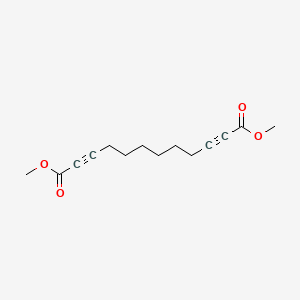
Dimethyl dodeca-2,10-diynedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl dodeca-2,10-diynedioate is a chemical compound characterized by its unique structure, which includes two ester groups and two triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl dodeca-2,10-diynedioate typically involves the esterification of dodeca-2,10-diynedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Dodeca-2,10-diynedioic acid+2MethanolH2SO4Dimethyl dodeca-2,10-diynedioate+2Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl dodeca-2,10-diynedioate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl dodeca-2,10-diynedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl dodeca-2,10-diynedioate depends on its interaction with various molecular targets. The ester groups can undergo hydrolysis to release dodeca-2,10-diynedioic acid, which can then interact with biological molecules. The triple bonds in the compound can also participate in cycloaddition reactions, forming new cyclic structures that may exhibit biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl hex-2,4-diynedioate: Similar structure but with shorter carbon chain.
Dimethyl octa-2,6-diynedioate: Similar structure with intermediate carbon chain length.
Dimethyl deca-2,8-diynedioate: Similar structure with slightly shorter carbon chain.
Propiedades
Número CAS |
80220-91-3 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
dimethyl dodeca-2,10-diynedioate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-8H2,1-2H3 |
Clave InChI |
IVHKGOXYIAJJLY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CCCCCCCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
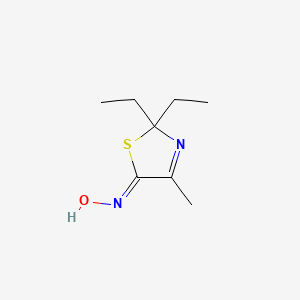
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)


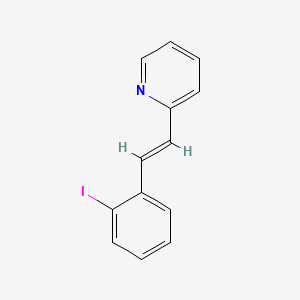
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
